REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:5]#[N:6])[cH:7][c:8]([F:10])[cH:9]1.[CH3:11][Si:12]([N-:13][Si:14]([CH3:15])([CH3:16])[CH3:17])([CH3:18])[CH3:19].[CH3:21][CH2:22][OH:23].[Na+:20]>>[Br:1][c:2]1[cH:3][c:4]([C:5]#[N:6])[cH:7][c:8]([O:23][CH2:22][CH3:21])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(F)cc(Br)c1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOc1cc(Br)cc(C#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |